

# MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan stock solution preparation

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**Compound Focus:** MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Cat. No.: S12863348

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## Chemical and Physical Properties

Understanding the basic properties of the compound is crucial for planning experiments. The key data is summarized in the table below.

Property	Value / Description
CAS Number	2414254-51-4 [1] [2]
Synonyms	SHR-A1811 Drug-linker [1] [3]
Molecular Formula	C <sub>55</sub> H <sub>60</sub> FN <sub>9</sub> O <sub>13</sub> [1] [4]
Molecular Weight	1074.12 g/mol [1] [4]
Appearance	White to light yellow solid powder [1] [4]
Purity	≥ 97.37% [1] [3]
Primary Solvent	DMSO [1]

## Stock Solution Preparation

A stock solution is a concentrated solution that can be diluted for various experiments. The following protocol is adapted from supplier data sheets [1].

## Materials and Equipment

- **Compound:** MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan
- **Solvent:** Freshly opened, anhydrous DMSO (Hygroscopic DMSO can significantly impact solubility) [1]
- **Equipment:** Analytical balance, microcentrifuge tubes, sonicator, vortex mixer

## Step-by-Step Protocol

- **Weigh the Compound:** Accurately weigh the desired amount of **MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan** powder.
- **Add Solvent:** Transfer the powder to a clean microcentrifuge tube and add the required volume of DMSO to achieve the target concentration.
- **Dissolve the Compound:**
  - **Sonication:** Place the tube in an ultrasonic bath (recommended frequency: 20-40 kHz) and sonicate until the solution is clear. This aids in dissolving the compound completely [1] [4].
  - **Vortexing:** Briefly vortex the tube to ensure homogeneity.
- **Aliquot and Store:**
  - Aliquot the prepared stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  - **Storage Conditions:** For long-term storage, keep the aliquots at **-80°C for up to 6 months** or at **-20°C for up to 1 month** in a **sealed container, protected from light and moisture** [1].

## Stock Solution Concentration Table

The table below provides a quick reference for preparing stock solutions of different volumes and concentrations.

Target Concentration	Amount of Compound to Dissolve	Final Volume with DMSO
10 mM	1.07 mg	0.0931 mL (93.1 µL)
5 mM	1.07 mg	0.1862 mL (186.2 µL)

Target Concentration	Amount of Compound to Dissolve	Final Volume with DMSO
1 mg/mL	1 mg	1 mL

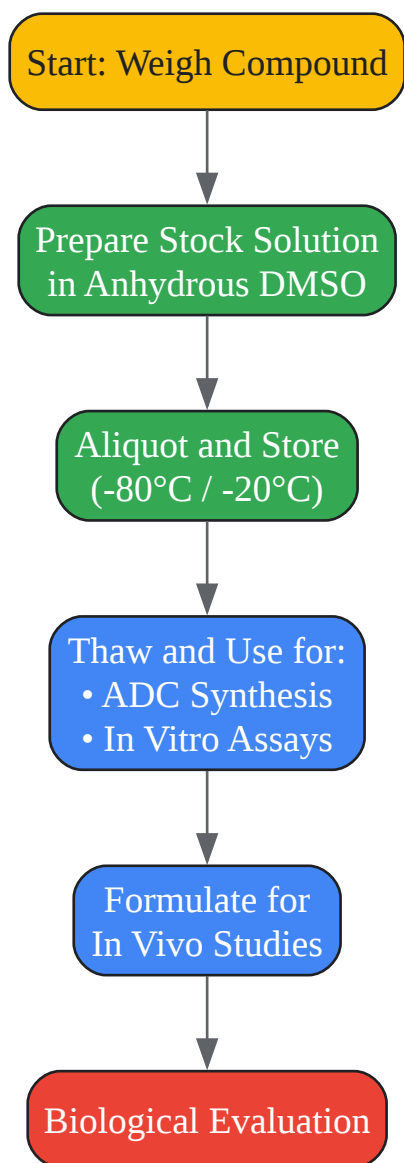
*Note: The solubility in DMSO is reported to be at least 100 mg/mL (93.10 mM) [1].*

## Critical Handling and Storage Notes

- **Moisture-Sensitive:** The compound and its stock solution are sensitive to moisture. Always use freshly opened, anhydrous DMSO and store the solution in a sealed container [1].
- **Stability:** Avoid repeated freezing and thawing of the stock solution, as this can lead to compound degradation and loss of activity.
- **Usage:** This product is intended for **research use only** and not for human or diagnostic use [1] [4].

## Experimental Workflow for ADC Research

The following diagram illustrates the typical experimental workflow involving this drug-linker conjugate, from preparation to application in ADC research.



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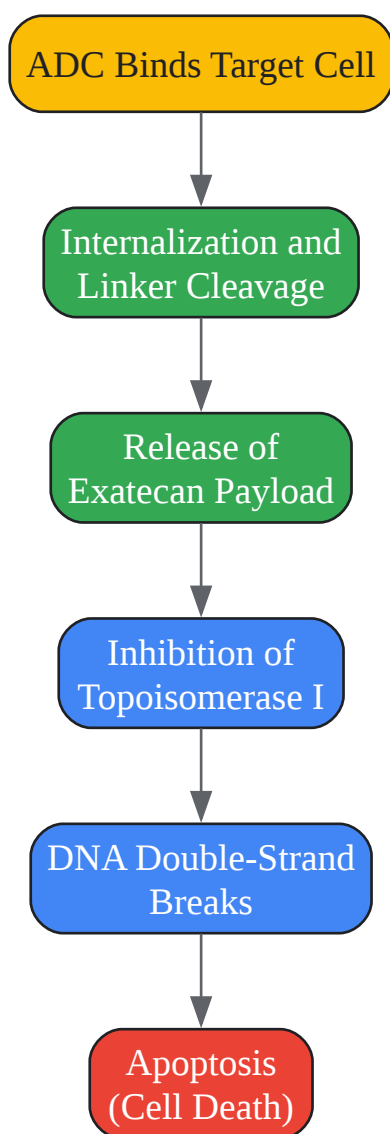
## Biological Context and Mechanism of Action

**MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan** is not an active drug itself but a critical component for constructing Antibody-Drug Conjugates (ADCs) [1]. Its mechanism of action is derived from its payload, Exatecan.

- **ADC Structure:** It is a **drug-linker conjugate**, consisting of the cytotoxic payload **Exatecan** connected to a cleavable peptide linker (**MC-Gly-Gly-Phe-Gly**) [1] [5]. This conjugate is designed to be attached to a monoclonal antibody that targets specific cancer cells.

- **Payload Mechanism:** Exatecan is a potent inhibitor of **DNA Topoisomerase I (Topo I)**, with an reported  $IC_{50}$  of  $2.2 \mu\text{M}$  [1]. By stabilizing the covalent complex between Topo I and DNA, it prevents the religation of DNA strands during replication, leading to double-strand DNA breaks and apoptosis (programmed cell death) [1].
- **Linker Function:** The **MC-Gly-Gly-Phe-Gly** linker is a cleavable linker. It remains stable in circulation but is designed to be cleaved by specific enzymes (like cathepsins) inside the target cancer cells, releasing the active Exatecan payload [5].

The diagram below summarizes this mechanism of action at the molecular level.



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## References

1. MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (Synonyms [medchemexpress.com])
2. CAS No. 2414254-51-4 [medchemexpress.eu]
3. MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (SHR-A1811 ... [medchemexpress.com])
4. MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan [invivochem.com]
5. MC-Gly-Gly-Phe [medchemexpress.com]

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